1-Bromo-4-butoxy-2,5-difluorobenzene
Description
1-Bromo-4-butoxy-2,5-difluorobenzene (CAS: 1235548-06-7) is a halogenated aromatic compound characterized by a bromine atom at position 1, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 4, and fluorine atoms at positions 2 and 3. Its molecular formula is C₁₀H₁₁BrF₂O, with a molecular weight of 281.10 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, though commercial availability has been discontinued, as noted by CymitQuimica . The butoxy group introduces steric bulk and electron-donating properties, while the fluorine and bromine substituents modulate electronic effects, influencing reactivity and applications in cross-coupling reactions or further functionalization.
Properties
IUPAC Name |
1-bromo-4-butoxy-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYIEDHGKFYEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Bromo-4-butoxy-2,5-difluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-butoxy-2,5-difluorobenzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the benzene ring . Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Bromo-4-butoxy-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-butoxy-2,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxy-2,5-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or coupling reactions . The butoxy and difluoro groups can influence the reactivity and stability of the compound, affecting its behavior in various chemical processes .
Comparison with Similar Compounds
Structural and Electronic Differences
1-Bromo-4-benzyloxy-3,5-difluorobenzene (CAS: 99045-18-8)
- Structure : Benzyloxy group (-OCH₂C₆H₅) replaces butoxy, with fluorine at positions 3 and 4.
- Electronic Effects : The benzyloxy group is moderately electron-donating (similar to butoxy) but introduces greater steric hindrance and aromatic π-system interactions.
- Reactivity : The 3,5-difluoro substitution pattern directs electrophilic substitution to position 4, whereas 2,5-difluoro in the target compound may alter regioselectivity .
1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)
- Structure : Lacks the butoxy group; fluorine atoms at positions 3 and 5.
- Electronic Effects : Electron-withdrawing fluorine atoms enhance electrophilic substitution at positions 2, 4, and 6. Absence of alkoxy groups simplifies reactivity.
- Applications : Widely used in photo-induced reactions with trimethyl phosphite to synthesize phosphonate esters, achieving high selectivity (~100%) due to fluorine’s inability to react under these conditions .
4-Bromo-3,5-difluorobenzene sulphamide
- Structure : Sulphamide (-SO₂NH₂) group at position 4, bromine at position 4, and fluorine at 3 and 5.
- Reactivity: Undergoes Pd-catalyzed methylation at position 4, demonstrating the directing effects of sulphamide groups.
Cross-Coupling Reactions
- 1-Bromo-4-butoxy-2,5-difluorobenzene: The butoxy group may hinder coupling reactions (e.g., Suzuki-Miyaura) due to steric effects, while fluorine atoms stabilize transition states via electron withdrawal. Limited literature exists on its direct use .
- 1-Bromo-3,5-difluorobenzene : Efficient in Suzuki couplings, as evidenced by its use in synthesizing difluorinated ortho-terphenyls with high site selectivity .
Photo-Induced Reactions
- 1-Bromo-3,5-difluorobenzene : Reacts with trimethyl phosphite under UV light to yield phosphonate esters with 100% selectivity, attributed to fluorine’s inertness in this context .
Physical and Industrial Properties
Biological Activity
1-Bromo-4-butoxy-2,5-difluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests various interactions with biological systems. This article explores the biological activity of 1-Bromo-4-butoxy-2,5-difluorobenzene, focusing on its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.
1-Bromo-4-butoxy-2,5-difluorobenzene has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrF2O |
| Molecular Weight | 267.11 g/mol |
| SMILES | CCCCCOC1=C(C(=CC(=C1F)Br)F)C(F)F |
| InChI | InChI=1S/C10H12BrF2O/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,2-9H2 |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Bromo-4-butoxy-2,5-difluorobenzene is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymatic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Studies
Research has indicated several areas where 1-Bromo-4-butoxy-2,5-difluorobenzene exhibits notable biological activity:
Antimicrobial Activity
In vitro studies have demonstrated that 1-Bromo-4-butoxy-2,5-difluorobenzene possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The compound's effectiveness varies based on concentration and the specific microbial strain tested.
Cytotoxicity
Cell viability assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 1-Bromo-4-butoxy-2,5-difluorobenzene resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Comparison with Similar Compounds
To understand the uniqueness of 1-Bromo-4-butoxy-2,5-difluorobenzene's activity, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Bromo-4-chloro-2,5-difluorobenzene | Structure | Moderate antimicrobial activity |
| 1-Bromo-4-fluoro-2,5-difluorobenzene | Structure | Low cytotoxicity |
| 1-Bromo-3-butoxybenzene | Structure | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
